molecular formula C20H18N4 B12481933 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]biphenyl-2-amine

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]biphenyl-2-amine

Cat. No.: B12481933
M. Wt: 314.4 g/mol
InChI Key: YBRSPAUKCDRYNR-UHFFFAOYSA-N
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE typically involves the introduction of the benzotriazole moiety into the biphenyl structure. One common method involves the reaction of 5-methyl-1H-benzotriazole with a biphenyl derivative under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the stability and purity of the final product.

Chemical Reactions Analysis

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively with biological molecules . This binding can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE can be compared with other benzotriazole derivatives such as:

The uniqueness of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-[1,1’-BIPHENYL]-2-AMINE lies in its combined benzotriazole and biphenyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-2-phenylaniline

InChI

InChI=1S/C20H18N4/c1-15-11-12-20-19(13-15)22-23-24(20)14-21-18-10-6-5-9-17(18)16-7-3-2-4-8-16/h2-13,21H,14H2,1H3

InChI Key

YBRSPAUKCDRYNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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